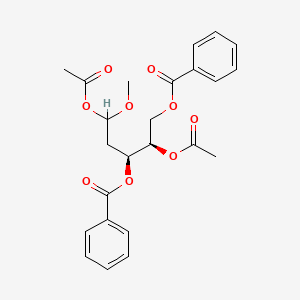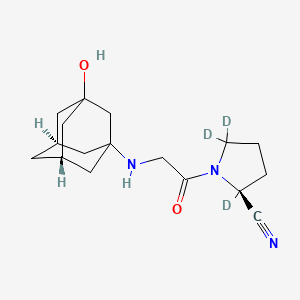
5-Fluoro Cytosine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro Cytosine-13C,15N2 is a labeled analogue of 5-fluorocytosine, a fluorinated pyrimidine analogue. It is primarily used in scientific research to study metabolic conversions and biochemical pathways, providing insights into cellular dynamics and enzyme interactions .
Mechanism of Action
Target of Action
It is known to be used in research to study metabolic conversions and the subsequent biochemical pathways .
Mode of Action
It is used in research to provide insights into cellular dynamics and the molecular basis of enzyme interactions .
Biochemical Pathways
5-Fluoro Cytosine-13C,15N2 is used to study metabolic conversions and the subsequent biochemical pathways in greater detail . It provides insights into cellular dynamics and the molecular basis of enzyme interactions .
Result of Action
It is known to affect gene expression and differentiation when incorporated into dna. DNAs with low levels of 5-fluorocytosine are potent inhibitors of DNA-cytosine methyltransferase, impacting gene control mechanisms in eukaryotic systems.
Biochemical Analysis
Biochemical Properties
5-Fluoro Cytosine-13C,15N2 interacts with various enzymes, proteins, and other biomolecules. It is known to affect gene expression and differentiation when incorporated into DNA. The compound provides valuable contributions to scientific research, particularly in the study of metabolic conversions and the subsequent biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound is known for its valuable contributions to scientific research, particularly in the study of cellular dynamics .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to interfere with both deoxyribonucleic acid (DNA) and protein synthesis . After being actively transported into the fungal cell by membrane permeases, this compound is converted via 5-FU to 5-fluoro-uridylate .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro Cytosine-13C,15N2 involves state-of-the-art technology to produce cytosine stable isotopes that are highly enriched and isotopically labeled to the highest standards. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions to incorporate the fluorine, carbon-13, and nitrogen-15 isotopes into the cytosine structure.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the production involves advanced chemical synthesis techniques and stringent quality control measures to ensure the purity and isotopic enrichment of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro Cytosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The compound can be reduced to form its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and substituted forms. These products are often used in further research to study their biochemical properties and interactions.
Scientific Research Applications
5-Fluoro Cytosine-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of fluorinated pyrimidine analogues.
Biology: Employed in metabolic studies to understand the biochemical pathways and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
5-Fluorocytosine: The parent compound of 5-Fluoro Cytosine-13C,15N2, widely used as an antifungal agent.
5-Fluorouracil: A fluorinated pyrimidine analogue used in cancer treatment.
Cytosine: A pyrimidine base found in nucleic acids.
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13 and nitrogen-15, which allows for detailed studies of metabolic pathways and enzyme interactions. This isotopic labeling provides a distinct advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems .
Properties
IUPAC Name |
6-amino-5-fluoro-(213C,1,3-15N2)1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-DPZTXFNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][13C](=O)[15NH]C(=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
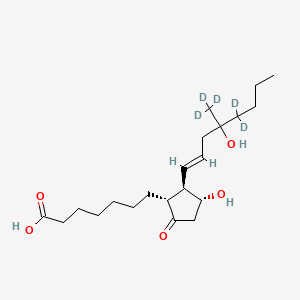
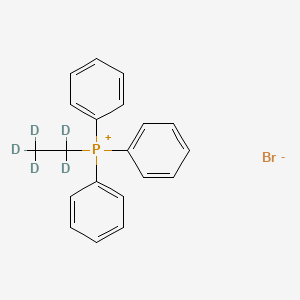

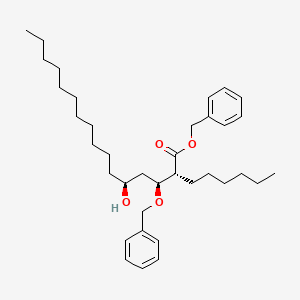
![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)




